Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl
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Overview
Description
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group and an amino acid ester moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyridin-3-ylmethanol, which is prepared by reducing 5-methylnicotinic acid with sodium borohydride in methanol.
Formation of Intermediate: The intermediate is then reacted with thionyl chloride to form 5-methylpyridin-3-ylmethyl chloride.
Amino Acid Ester Formation: The resulting chloride is then reacted with (S)-2-amino-3-hydroxypropanoic acid methyl ester in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.
3-(5-Methylpyridin-3-yl)propanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is unique due to its combination of a pyridine ring with an amino acid ester moiety, providing a versatile scaffold for various chemical modifications and applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(5-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-8(6-12-5-7)4-9(11)10(13)14-2/h3,5-6,9H,4,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
CRCYMLGUJXATNB-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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